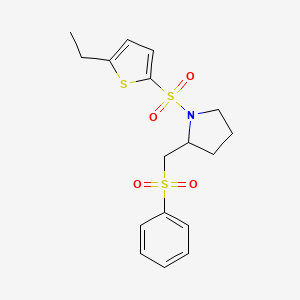

1-((5-Ethylthiophen-2-yl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(5-ethylthiophen-2-yl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S3/c1-2-15-10-11-17(23-15)25(21,22)18-12-6-7-14(18)13-24(19,20)16-8-4-3-5-9-16/h3-5,8-11,14H,2,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYHQYXSQVSPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Ethylthiophen-2-yl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine core substituted with sulfonyl groups and an ethylthiophen moiety. Its chemical structure can be represented as follows:

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : The sulfonyl groups can act as electrophiles, potentially inhibiting enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways related to pain and inflammation.

Antiinflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines treated with the compound.

Analgesic Properties

Animal models have indicated that the compound possesses analgesic effects comparable to standard pain relievers. The mechanism appears to involve both central and peripheral pathways, suggesting a dual action.

Study 1: Efficacy in Vascular Leak Syndrome

A patent application highlighted the use of this compound in treating vascular leak syndrome (VLS). In a clinical trial involving patients with VLS, administration of the compound resulted in a marked decrease in symptoms, with a significant reduction in fluid retention and swelling observed within two weeks of treatment .

Study 2: Comparison with Analogous Compounds

Research comparing this compound to similar thiazolidine derivatives revealed that it exhibited superior anti-inflammatory activity. The study utilized several assays to measure cytokine levels and found that the pyrrolidine derivative was more effective at lower concentrations than its analogs .

Data Table: Biological Activity Overview

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | High | Inhibition of cytokine production |

| Analgesic | Moderate | Central and peripheral pathway modulation |

| Vascular Leak Syndrome Treatment | High | Reduction in fluid retention |

Q & A

Basic Research Questions

Q. What are the key steps for optimizing the synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine?

- Methodological Answer :

- Sulfonylation : Use regioselective sulfonylation conditions (e.g., pyridine/DMF as solvents to stabilize intermediates) .

- Pyrrolidine Functionalization : Introduce the phenylsulfonylmethyl group via nucleophilic substitution under inert atmosphere to avoid side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity (>90%) .

- Validation : Confirm reaction completion via TLC and NMR (¹H/¹³C) to monitor sulfonyl group integration .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to verify sulfonyl and pyrrolidine ring connectivity; IR spectroscopy to confirm sulfone (SO₂) stretching vibrations (1150–1300 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times with synthetic intermediates .

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability, critical for storage and handling .

- Polarity Assessment : Measure logP values via shake-flask method to predict solubility in biological matrices .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., DMF, pyridine) .

- Waste Disposal : Segregate sulfonyl-containing waste for incineration to avoid environmental contamination .

- Emergency Response : Neutralize spills with activated carbon and report incidents per institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around sulfonyl groups, predicting reactivity .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize derivatives with low binding energies .

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl on thiophene) with activity data to refine synthetic priorities .

Q. How to resolve contradictions in reactivity data observed during sulfonylation?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to isolate variables (temperature, solvent polarity, catalyst loading) .

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps .

- Controlled Replication : Repeat reactions with rigorously dried solvents to rule out moisture-induced side reactions .

Q. What advanced techniques validate the compound’s stability under biological assay conditions?

- Methodological Answer :

- LC-MS/MS Stability Studies : Incubate the compound in PBS (pH 7.4) or cell culture media; quantify degradation products over 24–72 hours .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in hepatocyte incubations .

- Redox Stability : Electrochemical analysis (cyclic voltammetry) to assess susceptibility to oxidation at physiological potentials .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (AUC) and tissue distribution via radiolabeling (³H/¹⁴C) .

- Metabolomics : Compare liver microsomal metabolism across species (human vs. rodent) to explain interspecies variability .

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different solvents?

- Methodological Answer :

- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., Hansen parameters) to identify outliers .

- Crystallinity Assessment : Compare PXRD patterns of precipitates to determine polymorphic influences on solubility .

- Ionic Strength Effects : Test solubility in buffered vs. unbuffered systems to account for salt-induced precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.